molecular formula C6H7BF3N B13776025 Boron, (benzenamine)trifluoro-, (T-4)- CAS No. 660-53-7

Boron, (benzenamine)trifluoro-, (T-4)-

Cat. No.: B13776025
CAS No.: 660-53-7
M. Wt: 160.93 g/mol
InChI Key: VVPMIAKJDMDELQ-UHFFFAOYSA-N
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Description

Boron, (benzenamine)trifluoro-, (T-4)-, also known as anilinetrifluoroboron, is a chemical compound with the molecular formula C6H6BF3N and a molecular weight of 159.93 g/mol . This compound is a complex of boron trifluoride and aniline, and it is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boron, (benzenamine)trifluoro-, (T-4)- typically involves the reaction of boron trifluoride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

BF3+C6H5NH2C6H5BF3NH2BF_3 + C_6H_5NH_2 \rightarrow C_6H_5BF_3NH_2 BF3​+C6​H5​NH2​→C6​H5​BF3​NH2​

This reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of Boron, (benzenamine)trifluoro-, (T-4)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of boron trifluoride gas and aniline, ensuring that the reaction conditions are optimized for maximum yield and purity. The product is then purified through various techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Boron, (benzenamine)trifluoro-, (T-4)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Boron, (benzenamine)trifluoro-, (T-4)- include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving Boron, (benzenamine)trifluoro-, (T-4)- depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of Boron, (benzenamine)trifluoro-, (T-4)- involves its interaction with molecular targets through the trifluoroboron group. This group can form stable complexes with various molecules, influencing their reactivity and properties. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with nucleophiles and electrophiles in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boron, (benzenamine)trifluoro-, (T-4)- is unique due to its specific trifluoroboron group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and material science .

Properties

CAS No.

660-53-7

Molecular Formula

C6H7BF3N

Molecular Weight

160.93 g/mol

IUPAC Name

trifluoro-(phenylazaniumyl)boranuide

InChI

InChI=1S/C6H7BF3N/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H,11H2

InChI Key

VVPMIAKJDMDELQ-UHFFFAOYSA-N

Canonical SMILES

[B-]([NH2+]C1=CC=CC=C1)(F)(F)F

Origin of Product

United States

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